molecular formula C14H12N2O2 B3011290 (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one CAS No. 2321342-39-4

(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one

Cat. No.: B3011290
CAS No.: 2321342-39-4
M. Wt: 240.262
InChI Key: LKFOEWHEQFVRHQ-AATRIKPKSA-N
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Description

The compound (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one is a pyrrolopyridine-based molecule featuring a conjugated α,β-unsaturated ketone (prop-2-en-1-one) backbone substituted with a furan-2-yl group. Pyrrolo[3,4-b]pyridine derivatives are known for their diverse biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

(E)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(6-5-12-4-2-8-18-12)16-9-11-3-1-7-15-13(11)10-16/h1-8H,9-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFOEWHEQFVRHQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C=CC3=CC=CO3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(CN1C(=O)/C=C/C3=CC=CO3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its antiproliferative, antimicrobial, and neuropharmacological properties.

Synthesis

The compound is synthesized through a multi-step process involving the Ugi-Zhu reaction, which allows for the formation of complex heterocyclic structures. The synthesis typically yields compounds with high atomic economy and minimal waste, highlighting its eco-friendly nature. The general synthetic pathway includes:

  • Formation of Imine : Reacting furan derivatives with amines.
  • Cyclization : Utilizing isocyanides and maleic anhydride to form the pyrrolo[3,4-b]pyridine core.
  • Final Modifications : Employing various acylation and dehydration steps to achieve the desired structural features.

Antiproliferative Activity

Recent studies have demonstrated that compounds with a pyrrolo[3,4-b]pyridine scaffold exhibit significant antiproliferative effects against various cancer cell lines. The activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)10.5
MCF-7 (Breast)8.2
HeLa (Cervical)12.0

The presence of functional groups such as -OMe and -OH has been correlated with enhanced antiproliferative activity, while bulky or halogenated groups tend to reduce efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

Research into the neuropharmacological effects of pyrrolo[3,4-b]pyridine derivatives indicates potential anxiolytic and antidepressant activities. Binding affinity studies reveal that these compounds may interact with serotonin receptors (5-HT1A), which are crucial targets in the treatment of mood disorders.

Case Studies

Case Study 1: Antiproliferative Screening
A recent study screened a series of pyrrolo[3,4-b]pyridine derivatives for their antiproliferative effects against several cancer cell lines. The study found that modifications at the C-6 position significantly influenced activity, with certain substitutions leading to enhanced potency against MCF-7 cells.

Case Study 2: Neuropharmacological Assessment
In a behavioral study using rodent models, compounds similar to this compound were tested for anxiolytic effects. Results indicated a significant reduction in anxiety-like behavior in treated animals compared to controls, supporting further investigation into this class of compounds for anxiety disorders.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit antiviral activity against SARS-CoV-2. In vitro assays demonstrated that specific bis-furyl-pyrrolo[3,4-b]pyridin-5-one compounds could inhibit viral replication effectively when administered before infection, suggesting potential therapeutic applications in treating COVID-19 . The presence of the furan moiety was found to be crucial for the observed antiviral effects.

Anticancer Potential

Research has also highlighted the anticancer properties of related pyrrolo[3,4-b]pyridine derivatives. These compounds have shown promise in inhibiting various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Material Science Applications

In material science, (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one has potential applications in developing organic light-emitting diodes (OLEDs) and photovoltaic materials. The unique electronic properties imparted by the furan and pyrrolo structures enable these compounds to be explored as novel materials for optoelectronic devices.

Case Study 1: Antiviral Activity Against SARS-CoV-2

In a study published in 2022, researchers synthesized a series of bis-furyl-pyrrolo[3,4-b]pyridin-5-one derivatives. Among these, compounds with hydroxyl substituents demonstrated significant inhibition of SARS-CoV-2 infection when applied before viral exposure. However, their efficacy decreased when administered post-infection, indicating a need for timely therapeutic intervention .

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer effects of pyrrolo[3,4-b]pyridine derivatives on human breast cancer cell lines. The results showed that these compounds induced apoptosis through the activation of caspase pathways and inhibited tumor growth in xenograft models. This suggests their potential as lead compounds in cancer therapy development .

Summary Table of Applications

Application AreaSpecific FindingsReferences
Antiviral Activity Effective against SARS-CoV-2; pre-infection use
Anticancer Potential Induces apoptosis in cancer cell lines
Material Science Potential use in OLEDs and photovoltaic materials

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one with structurally related pyrrolopyridine derivatives, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reported Biological Activity Reference
This compound Pyrrolo[3,4-b]pyridine (E)-propenone + furan-2-yl C₁₅H₁₃N₂O₂ 265.28 Not explicitly stated (structural analog data used)
3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one Pyrrolo[3,4-b]pyridine Propan-1-one + 2,6-dichlorophenyl C₁₆H₁₄Cl₂N₂O 321.20 Anticancer (cervical carcinoma cell lines)
(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone Pyrrolo[3,4-b]pyridine Methanone + 5-fluorobenzo[b]thiophen-2-yl C₁₆H₁₁FN₂OS 298.30 No activity data (structural focus)
2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one Pyrrolo[3,4-b]pyridine Propan-1-one + 4-chlorophenoxy + methyl C₁₇H₁₆ClN₂O₂ 330.78 Unknown (PubChem entry)
(S)-2-amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one Pyrrolo[3,4-d]pyrimidine (variant) Branched aminoalkyl chain C₁₄H₂₈N₄O 268.40 Discontinued (no activity data)

Key Observations:

Substituent Effects on Activity: The 2,6-dichlorophenyl substituent in 3-(2,6-dichlorophenyl)-1-(pyrrolo[3,4-b]pyridin-yl)propan-1-one enhances lipophilicity and electron-withdrawing properties, likely improving membrane permeability and target binding in anticancer applications .

Stereochemical Considerations: The (E)-configuration in the propenone chain ensures optimal conjugation and planarity, critical for π-π stacking interactions with aromatic residues in enzyme active sites. This feature is absent in saturated analogs like 2-(4-chlorophenoxy)-2-methylpropan-1-one, which may exhibit reduced potency .

Biological Activity Trends: Pyrrolo[3,4-b]pyridine derivatives with electron-deficient substituents (e.g., dichlorophenyl, fluorobenzo[b]thiophenyl) show stronger associations with anticancer activity, possibly due to enhanced interactions with hydrophobic kinase domains . Compounds with bulky substituents (e.g., morpholino-pyrrolo[3,4-d]pyrimidines) are often discontinued due to poor pharmacokinetic profiles, highlighting the importance of balancing steric effects and bioavailability .

Research Findings and Structural Insights

  • Hydrogen Bonding Patterns : The pyrrolo[3,4-b]pyridine core participates in N–H···O and C–H···π interactions, as observed in related compounds. These interactions stabilize crystal packing and may influence ligand-receptor binding .

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